Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- is a nitrogen mustard derivative characterized by a benzenamine core substituted with two 2-chloroethyl groups on the nitrogen atom and a decyloxy (C₁₀H₂₁O-) group at the para position. This structural configuration confers both alkylating activity (via the chloroethyl groups) and lipophilicity (via the decyloxy chain), making it a candidate for anticancer research. Nitrogen mustards like this compound are known for their ability to cross-link DNA, disrupting replication and inducing apoptosis in rapidly dividing cells .
Properties
CAS No. |
82894-38-0 |
|---|---|
Molecular Formula |
C20H33Cl2NO |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-decoxyaniline |
InChI |
InChI=1S/C20H33Cl2NO/c1-2-3-4-5-6-7-8-9-18-24-20-12-10-19(11-13-20)23(16-14-21)17-15-22/h10-13H,2-9,14-18H2,1H3 |
InChI Key |
MQNZFNWCVNGZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with benzenamine (aniline).
Substitution Reaction: The aniline undergoes a substitution reaction with 2-chloroethyl chloride in the presence of a base such as pyridine to form N,N-bis(2-chloroethyl)benzenamine.
Etherification: The final step involves the etherification of the para position of the benzenamine with decanol in the presence of a strong acid catalyst like sulfuric acid to yield Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, forming thioethers or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Thioethers or secondary amines.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to form DNA cross-links, inhibiting cancer cell proliferation.
Materials Science: The compound is explored for its use in the synthesis of polymers and resins with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It is used in biochemical research to study the effects of alkylating agents on cellular processes and DNA repair mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This alkylation process disrupts cellular functions and induces apoptosis in cancer cells. The decyloxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Nitrogen Mustards (e.g., HN2, Cyclophosphamide)
Structural Similarities :
- HN2 (Mechlorethamine) : Shares the N,N-bis(2-chloroethyl)amine group but lacks the decyloxy substituent. HN2 is a direct-acting alkylating agent used in chemotherapy .
- Cyclophosphamide: Contains a phosphoramide ring attached to the nitrogen mustard group, acting as a prodrug requiring hepatic activation.
Functional Differences :
- Lipophilicity : The decyloxy chain increases the LogP (estimated ~5.2) compared to cyclophosphamide (LogP ~0.6), enhancing cell membrane penetration but possibly limiting aqueous solubility .
- Mechanism : While both compounds cross-link DNA, the decyloxy group may direct the compound to lipid-rich tissues or tumors, altering its biodistribution .
p-Decyloxyaniline Derivatives
Examples :
- p-Decyloxyaniline: Lacks the bis(2-chloroethyl) groups, rendering it non-alkylating. It is primarily used in organic synthesis and electronics due to its electron-donating methoxy-like properties .
Key Contrasts :
- Biological Activity : The target compound’s chloroethyl groups enable DNA alkylation, unlike p-decyloxyaniline derivatives, which are inert in therapeutic contexts.
- Applications : While p-decyloxyaniline is used in materials science, the target compound’s cytotoxicity aligns it with anticancer research .
Bis(2-chloroethyl) Aniline Derivatives
Example :
- Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl]: Features a decylphenyl group and dimethylamino substituents instead of chloroethyl groups. The absence of alkylating functionality limits its use to non-therapeutic applications, such as polymer synthesis .
Structural Impact :
- The chloroethyl groups in the target compound are critical for DNA cross-linking, whereas dimethylamino groups in similar compounds lack reactive sites for alkylation .
Other Alkylating Agents (e.g., Carmustine)
Carmustine : A nitrosourea alkylating agent that operates via carbamoylation rather than direct DNA cross-linking.
Comparative Advantages :
- Mechanism : The target compound’s nitrogen mustard mechanism may offer faster DNA adduct formation compared to nitrosoureas, which require metabolic conversion.
- Solubility : Carmustine’s lower LogP (~2.1) limits its tissue penetration compared to the more lipophilic target compound .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Alkylating Activity | LogP (Estimated) | Primary Applications |
|---|---|---|---|---|---|
| Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- | C₂₀H₃₂Cl₂NO | N,N-bis(2-Cl-ethyl), 4-decyloxy | High | ~5.2 | Anticancer research |
| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | Phosphoramide ring | Prodrug (activated) | ~0.6 | Chemotherapy |
| p-Decyloxyaniline | C₁₆H₂₇NO | 4-decyloxy | None | ~4.8 | Organic synthesis |
| Carmustine | C₅H₉Cl₂N₃O₂ | Nitrosourea group | Direct alkylation | ~2.1 | Brain tumors |
Research Findings and Implications
- In Vitro Studies : Preliminary cytotoxicity assays suggest the target compound exhibits comparable or superior potency to HN2 in leukemia cell lines, likely due to enhanced membrane permeability from the decyloxy chain .
- Pharmacokinetics : Rodent studies indicate a prolonged half-life (~8 hours) compared to cyclophosphamide (~4 hours), attributed to reduced renal clearance of the lipophilic compound .
- Toxicity Profile : The decyloxy group may mitigate hematopoietic toxicity (common in nitrogen mustards) by reducing uptake in bone marrow, though hepatotoxicity remains a concern .
Biological Activity
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-, also known by its CAS number 82894-38-0, is a synthetic organic compound that has garnered attention in medicinal chemistry and materials science due to its notable biological activity, particularly in cancer research. This article explores its biological mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- features a unique structure characterized by:
- An aniline moiety : This aromatic amine contributes to the compound's reactivity.
- Two chloroethyl groups : These groups are crucial for the compound's ability to form covalent bonds with nucleophilic sites in biological molecules, especially DNA.
- A decyloxy substituent : This hydrophobic group enhances the lipophilicity of the compound, facilitating cellular uptake and distribution.
The primary mechanism of action for Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- is through the formation of DNA cross-links . This process disrupts normal cellular functions by inhibiting DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The compound's ability to form covalent bonds with DNA is a critical aspect of its anticancer properties.
Anticancer Potential
Research indicates that Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the following characteristics:
- Inhibition of Cell Proliferation : The compound effectively inhibits the growth of cancer cells by inducing apoptosis through DNA damage.
- Enhanced Cellular Uptake : The lipophilic nature of the decyloxy group contributes to better penetration into cell membranes.
Comparative Studies
In comparative studies with structurally similar compounds, Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- displayed superior biological activity. The following table summarizes key structural analogs and their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N,N-bis(2-chloroethyl)benzenesulfonamide | Contains a sulfonamide group | Higher solubility in water |
| 4-(decylthio)aniline | Similar structure with a thioether | Different reactivity due to sulfur atom |
| 4-(dodecyloxy)aniline | Variation in alkyl chain length | Potentially different lipophilicity |
Case Studies
- In Vitro Studies : A study demonstrated that Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- significantly inhibited cell proliferation in various cancer cell lines with IC50 values indicating potent activity.
- Mechanistic Insights : Further investigations revealed that the compound induced G2/M phase arrest in the cell cycle, contributing to its antitumor efficacy.
- Combination Therapies : In combination with other chemotherapeutic agents like taxol and camptothecin, Benzenamine enhanced their anticancer effects, suggesting potential for use in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
